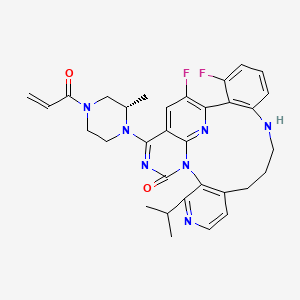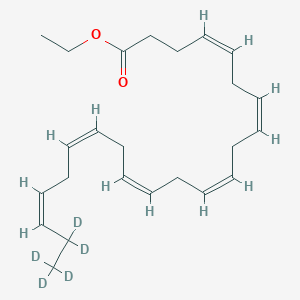![molecular formula C22H30MnN4O14P2 B12398410 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) is a complex organic compound that features a manganese ion coordinated with a multi-dentate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of manganese ions with a ligand that contains multiple functional groups. The process generally includes the following steps:
Ligand Synthesis: The ligand is synthesized by reacting 2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridine with appropriate reagents to introduce carboxylate and amino groups.
Coordination Reaction: The synthesized ligand is then reacted with manganese(II) salts under controlled conditions to form the desired complex. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification techniques like crystallization, filtration, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The ligand can undergo substitution reactions, where functional groups are replaced by other groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products
Oxidation Products: Manganese(III) or manganese(IV) complexes.
Substitution Products: Ligand derivatives with different functional groups.
Complexation Products: Mixed-metal complexes or adducts with organic molecules.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for metalloenzymes.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and metal ion imbalance.
Industry: Utilized in the development of advanced materials and as a component in sensors and electronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems. The ligand structure also allows for specific interactions with molecular targets, enhancing its functionality.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) acetate: A simpler manganese complex with fewer functional groups.
Manganese(III) porphyrin: A manganese complex with a different ligand structure, used in similar applications.
Manganese(II) chloride: A basic manganese salt with limited coordination chemistry.
Uniqueness
The uniqueness of 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) lies in its complex ligand structure, which provides multiple coordination sites and functional groups. This complexity allows for versatile chemical reactivity and a wide range of applications, distinguishing it from simpler manganese complexes.
Propiedades
Fórmula molecular |
C22H30MnN4O14P2 |
|---|---|
Peso molecular |
691.4 g/mol |
Nombre IUPAC |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
Clave InChI |
QDQFSBKXQQZVTB-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)



![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)

